molecular formula C11H11N3O2 B1482363 methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 2098141-76-3

methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1482363
CAS RN: 2098141-76-3
M. Wt: 217.22 g/mol
InChI Key: XBRBWSXTDUBEDA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, also known as MPPC, is a chemical compound with potential applications in scientific research. It is a pyrazole derivative with a pyridine ring attached to it, making it a heterocyclic compound. The synthesis of MPPC is relatively straightforward, and it has been studied for its potential use in various biological applications.

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives

This compound serves as a versatile scaffold for the synthesis of pyrrolidine derivatives, which are prominent in drug discovery. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for treating human diseases. The interest in this saturated scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage .

Anticancer Research: Ru (II) Complexes

In anticancer research, this compound has been used to synthesize p-cymene Ru (II) complexes with pyridine-azole derivatives. These complexes have shown promising results when tested on human ovarian cancer cell lines, including both cisplatin-sensitive and cisplatin-resistant strains .

Coordination Chemistry: Ligand Synthesis

The compound is also significant in coordination chemistry, where it acts as a ligand for ruthenium complexes. The research has focused on the synthesis of complexes with 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine, which have been a target of intensive research since the mid-1990s .

Synthetic Chemistry: Multi-Step Synthesis

In synthetic chemistry, this compound is involved in multi-step synthesis processes. It is used to obtain intermediate pyrrolidine derivatives, which are then further reacted to produce biologically active compounds .

properties

IUPAC Name

methyl 1-methyl-3-pyridin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-8(11(15)16-2)10(13-14)9-5-3-4-6-12-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRBWSXTDUBEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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